molecular formula C12H24N4O4 B1208104 Sakacin A CAS No. 145266-47-3

Sakacin A

Cat. No. B1208104
CAS RN: 145266-47-3
M. Wt: 288.34 g/mol
InChI Key: ACQJWVPNGVNRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sakacin a, also known as curvacin a, belongs to the class of organic compounds known as aspartic acid and derivatives. Aspartic acid and derivatives are compounds containing an aspartic acid or a derivative thereof resulting from reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Sakacin a is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, sakacin a is primarily located in the cytoplasm.

Scientific Research Applications

Cloning and Nucleotide Sequence

Sakacin A, produced by Lactobacillus sake Lb706, has been studied for its gene sequence and production mechanisms. Axelsson et al. (1993) identified a gene necessary for sakacin A production and immunity, providing insights into its molecular biology and potential applications in genetic engineering for enhanced bacteriocin production (Axelsson et al., 1993).

Structural Gene Analysis

Further research by Axelsson and Holck (1995) revealed the complete nucleotide sequence of a fragment containing all information necessary for sakacin A production and immunity. This study contributes to understanding the genetic regulation of sakacin A, which is crucial for its industrial production and application (Axelsson & Holck, 1995).

Purification and Amino Acid Sequence

Holck et al. (1992) successfully purified sakacin A to homogeneity and determined its complete amino acid sequence. Understanding its structure is essential for applications in food preservation and safety, as it inhibits the growth of Listeria monocytogenes (Holck et al., 1992).

Application in Food Packaging

Trinetta, Floros, and Cutter (2010) explored the use of sakacin A in pullulan films for controlling Listeria monocytogenes in ready-to-eat foods. Their findings demonstrate sakacin A's potential as an active component in food packaging, contributing to food safety and shelf-life extension (Trinetta et al., 2010).

Biopreservative Potential

Mapelli et al. (2019) discussed different methods of applying sakacin A to food, including direct use and incorporation in packaging. The study highlights sakacin A's effectiveness as a biopreservative against Listeria, offering a natural alternative to chemical preservatives (Mapelli et al., 2019).

properties

CAS RN

145266-47-3

Product Name

Sakacin A

Molecular Formula

C12H24N4O4

Molecular Weight

288.34 g/mol

IUPAC Name

3-amino-4-[1-[[tert-butyl(methyl)carbamoyl]amino]ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C12H24N4O4/c1-7(14-10(19)8(13)6-9(17)18)15-11(20)16(5)12(2,3)4/h7-8H,6,13H2,1-5H3,(H,14,19)(H,15,20)(H,17,18)

InChI Key

ACQJWVPNGVNRCD-UHFFFAOYSA-N

SMILES

CC(NC(=O)C(CC(=O)O)N)NC(=O)N(C)C(C)(C)C

Canonical SMILES

CC(NC(=O)C(CC(=O)O)N)NC(=O)N(C)C(C)(C)C

synonyms

curvacin A
sakacin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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